molecular formula C10H17ClN2S B13180154 2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride

2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride

Cat. No.: B13180154
M. Wt: 232.77 g/mol
InChI Key: WFRZQPMASHTRRS-UHFFFAOYSA-N
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Description

2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride is a chemical compound with a unique structure that includes a thienopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride typically involves the formation of the thienopyridine ring followed by the introduction of the propan-1-amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using appropriate oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like t-BuOOH, reducing agents such as sodium borohydride (NaBH4), and various catalysts like Mn(OTf)2. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride is unique due to its specific structural features and the presence of the propan-1-amine group. This distinguishes it from other thienopyridine derivatives and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H17ClN2S

Molecular Weight

232.77 g/mol

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H16N2S.ClH/c1-8(6-11)12-4-2-10-9(7-12)3-5-13-10;/h3,5,8H,2,4,6-7,11H2,1H3;1H

InChI Key

WFRZQPMASHTRRS-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N1CCC2=C(C1)C=CS2.Cl

Origin of Product

United States

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